molecular formula C19H23BrN2S B3462980 1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine

1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine

Cat. No. B3462980
M. Wt: 391.4 g/mol
InChI Key: QFKWMIQGRQIWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. The compound has shown promising results in various scientific research studies, making it a subject of interest for researchers.

Mechanism of Action

The exact mechanism of action of 1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. The compound also has affinity for the α2-adrenergic receptor and the sigma receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain. The compound has also been shown to decrease the levels of corticotropin-releasing factor, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine in lab experiments is its potential therapeutic applications. The compound has shown promising results in various scientific research studies, making it a subject of interest for researchers. However, one of the limitations of using the compound is its complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on 1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine. One possible direction is to study its potential use in the treatment of drug addiction. Another direction is to study its potential use as an analgesic agent. Further research is also needed to fully understand its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of drug addiction and as an analgesic agent.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2S/c1-23-18-8-6-16(7-9-18)14-21-10-12-22(13-11-21)15-17-4-2-3-5-19(17)20/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKWMIQGRQIWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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